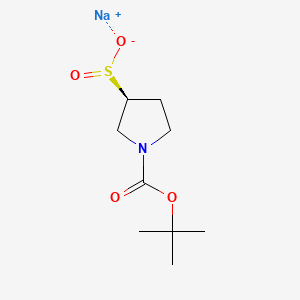
Tert-butyl 2-amino-6-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-6-fluorobenzoate: is an organic compound with the molecular formula C11H14FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with an amino group at the 2-position and a fluorine atom at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-fluorobenzoate typically involves the esterification of 2-amino-6-fluorobenzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to more consistent product quality and higher throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The amino group in tert-butyl 2-amino-6-fluorobenzoate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives, depending on the oxidizing agent used.
Reduction Reactions: The amino group can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium halides or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of halogenated or alkoxylated derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-amino-6-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its fluorine substitution provides a useful handle for tracking and imaging studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may impart specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile precursor for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-6-fluorobenzoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The tert-butyl group provides steric hindrance, which can modulate the compound’s interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-amino-2-fluorobenzoate
- Methyl 5-amino-2-fluorobenzoate
- Ethyl 4-amino-2-fluorobenzoate
Comparison
Tert-butyl 2-amino-6-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, such as tert-butyl 4-amino-2-fluorobenzoate, the 2-amino substitution may result in different steric and electronic effects, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
tert-butyl 2-amino-6-fluorobenzoate |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3 |
InChI-Schlüssel |
KSWHMFLZELUNGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


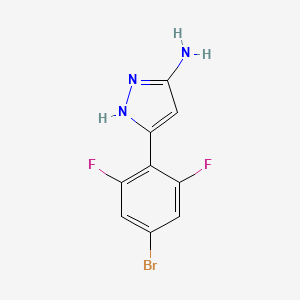
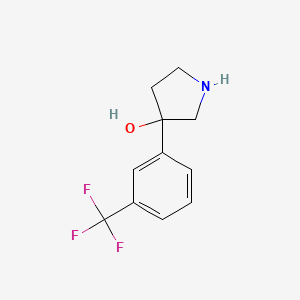
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
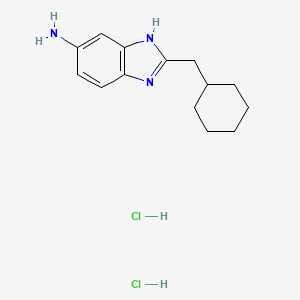
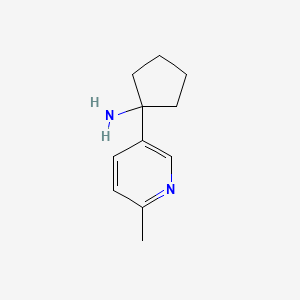
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)

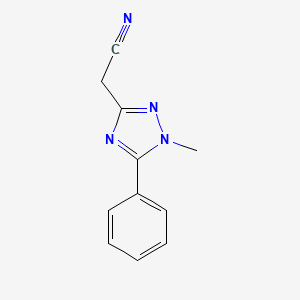
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)
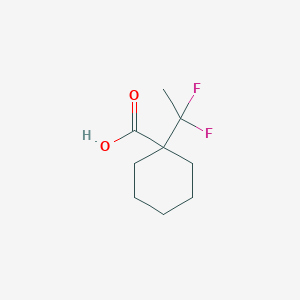
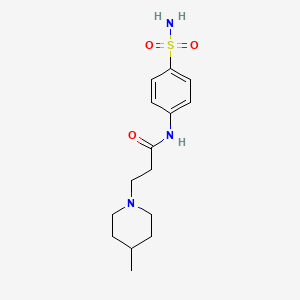
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
